2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide
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Overview
Description
2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide is a complex organic compound with a molecular formula of C30H41N7O6 and a molecular weight of 595.69 g/mol. This compound is primarily used as an intermediate in the preparation of CGS 21680, a selective adenosine A2A receptor agonist.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide involves multiple steps. The reaction conditions typically involve the use of solvents such as DMSO, ethyl acetate, and methanol.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity. Flow microreactor systems have been developed for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular signaling pathways.
Medicine: Investigated for its role in the development of adenosine receptor agonists, which have therapeutic potential in treating cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide involves its role as an intermediate in the synthesis of CGS 21680. CGS 21680 is a selective adenosine A2A receptor agonist, which means it binds to and activates these receptors. This activation leads to various downstream effects, including vasodilation and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another compound containing the Boc group, used in similar synthetic applications.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure and used in organic synthesis.
Uniqueness
2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide is unique due to its specific application in the synthesis of CGS 21680. Its structure allows for selective activation of adenosine A2A receptors, which is not commonly found in other similar compounds.
Properties
Molecular Formula |
C30H41N7O6 |
---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
tert-butyl 3-[4-[2-[[9-[(3aS,4R,6S,6aR)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate |
InChI |
InChI=1S/C30H41N7O6/c1-7-32-26(39)22-21-23(43-30(5,6)42-21)27(40-22)37-16-34-20-24(31)35-28(36-25(20)37)33-15-14-18-10-8-17(9-11-18)12-13-19(38)41-29(2,3)4/h8-11,16,21-23,27H,7,12-15H2,1-6H3,(H,32,39)(H3,31,33,35,36)/t21-,22-,23-,27+/m0/s1 |
InChI Key |
HTABKEQHHQHYFD-RNLGNXJRSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]2[C@@H]([C@@H](O1)N3C=NC4=C(N=C(N=C43)NCCC5=CC=C(C=C5)CCC(=O)OC(C)(C)C)N)OC(O2)(C)C |
Canonical SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)NCCC5=CC=C(C=C5)CCC(=O)OC(C)(C)C)N)OC(O2)(C)C |
Origin of Product |
United States |
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